PEG2 Spacer vs. PEG3 Spacer: Molecular Weight and Conjugate Size
TAMRA-PEG2-Maleimide (MW 640.68) has a molecular weight 115.11 Da lower than TAMRA-PEG3-Maleimide (MW 755.79) . This 15.2% mass reduction corresponds to a shorter spacer arm (approx. 8.8 Å for PEG2 vs. 12.0 Å for PEG3, based on 3.5 Å per ethylene oxide unit) . In site-specific labeling of cysteine-engineered antibodies, the PEG2 spacer yields a conjugate with a smaller hydrodynamic radius, which can improve labeling homogeneity and reduce steric hindrance in crowded epitope environments .
| Evidence Dimension | Molecular Weight and Spacer Length |
|---|---|
| Target Compound Data | MW 640.68; PEG2 spacer (~8.8 Å) |
| Comparator Or Baseline | TAMRA-PEG3-Maleimide: MW 755.79; PEG3 spacer (~12.0 Å) |
| Quantified Difference | ΔMW = -115.11 Da (-15.2%); ΔSpacer length ≈ -3.2 Å |
| Conditions | Chemical structure analysis; spacer length estimated from PEG unit count (3.5 Å/EO unit) |
Why This Matters
A smaller conjugate size reduces the risk of epitope masking and improves labeling uniformity in antibody-drug conjugate (ADC) and imaging applications.
